Structural Deviation from Patent-Exemplified Sulfonyl Piperazine Derivatives and Predicted Impact on Biological Target Engagement
The compound differs from the 3-substituted sulfonyl piperazine derivatives explicitly exemplified in patent EP2261210A4 by the presence of a 1H-pyrrol-1-yl substituent at the pyridazine 6-position, whereas the patent primarily claims variants with aryl, heteroaryl, or alkyl substituents [1]. In the related piperazin-1-ylpyridazine dCTPase inhibitor series, modification of the aromatic group attached to the pyridazine (section D in the SAR study) significantly alters inhibitory potency, with variations spanning from low nanomolar to micromolar IC50 values depending on the exact substituent [2]. Quantitative data for this specific compound's target engagement are not available in the public domain.
| Evidence Dimension | Structural uniqueness of the 1H-pyrrol-1-yl substituent vs. patent-exemplified aryl/heteroaryl groups |
|---|---|
| Target Compound Data | Contains 1H-pyrrol-1-yl at pyridazine 6-position |
| Comparator Or Baseline | Patent EP2261210A4 exemplifies compounds with phenyl, substituted phenyl, and heteroaryl groups at the corresponding position |
| Quantified Difference | No quantitative biological data available; structural deviation suggests distinct protein-binding and electronic profiles |
| Conditions | Comparative analysis based on patent disclosure and SAR frameworks |
Why This Matters
This structural distinction can serve as a basis for intellectual property differentiation and for exploring novel chemical space not covered by existing patent claims.
- [1] Nagase T, Sasaki T, Takahashi T. 3-Substituted sulfonyl piperazine derivative. European Patent EP2261210A4, filed February 4, 2009, and published December 15, 2010. View Source
- [2] Llona-Minguez S, Höglund A, Ghassemian A, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J Med Chem. 2017;60(17):7449-7465. View Source
